REACTION_CXSMILES
|
C([Cu])#N.[Cl-].[Li+].[C:6]([Li])([CH3:9])([CH3:8])[CH3:7].Cl[C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14][N:13]=1>C1COCC1.[NH4+].[Cl-].[NH4+].[OH-]>[C:6]([C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14][N:13]=1)([CH3:9])([CH3:8])[CH3:7] |f:1.2,6.7.8.9|
|
Name
|
Cyanocopper
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4Cl NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-].[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolved (approximately 20 min)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
before cooling to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT over 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10:1 saturated NH4C1/NH4OH, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
by eluting with 1:4 EtOAc in hexane
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=NC(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |